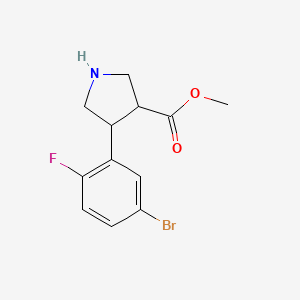
Methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of bromine and fluorine atoms in the phenyl ring enhances the compound’s reactivity and potential biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Ring: The phenyl ring with bromine and fluorine substituents can be introduced through coupling reactions such as Suzuki-Miyaura coupling.
Esterification: The carboxylate group can be introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds .
科学的研究の応用
Methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for designing new drugs with potential therapeutic activities.
Biological Studies: It is used in studies to understand the interaction of pyrrolidine derivatives with biological targets.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Material Science: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The presence of the pyrrolidine ring allows the compound to bind to various proteins and enzymes, modulating their activity . The bromine and fluorine substituents enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target .
類似化合物との比較
Similar Compounds
Uniqueness
Methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the combination of the pyrrolidine ring with bromine and fluorine substituents on the phenyl ring. This combination enhances its reactivity and potential biological activity compared to other similar compounds .
特性
分子式 |
C12H13BrFNO2 |
|---|---|
分子量 |
302.14 g/mol |
IUPAC名 |
methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H13BrFNO2/c1-17-12(16)10-6-15-5-9(10)8-4-7(13)2-3-11(8)14/h2-4,9-10,15H,5-6H2,1H3 |
InChIキー |
PXXGRNZZMIBSQK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CNCC1C2=C(C=CC(=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14865469.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14865471.png)
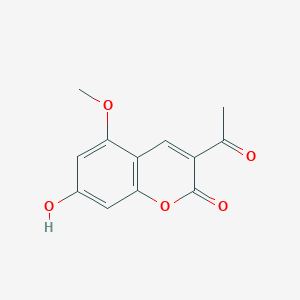
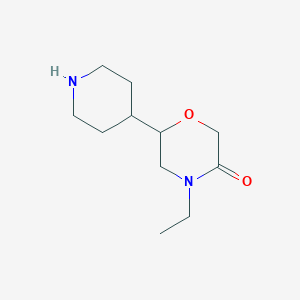
![1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14865503.png)
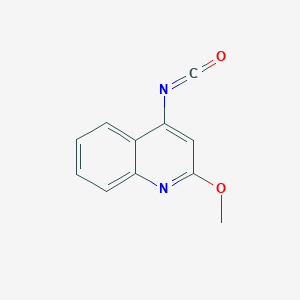
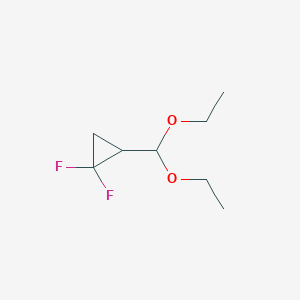
![[(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14865526.png)

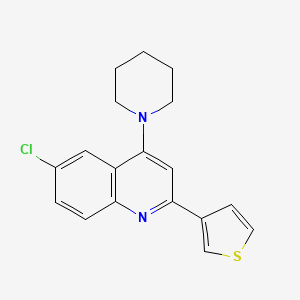


![6-Methyl-6-azaspiro[3.4]octane-2,7-dione](/img/structure/B14865544.png)

